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Compound of Interest

Compound Name: 4-Chloropyrido[3,4-d]pyrimidine

Cat. No.: B156109

An In-depth Technical Guide to 4-
Chloropyrido[3,4-d]pyrimidine

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and potential biological significance of 4-Chloropyrido[3,4-d]pyrimidine, a
heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

4-Chloropyrido[3,4-d]pyrimidine is a fused heterocyclic system consisting of a pyridine ring
fused to a pyrimidine ring, with a chlorine atom substituted at the 4-position.

Chemical Structure:

Identifier Information:
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Property Value

IUPAC Name 4-chloropyrido[3,4-d]pyrimidine
CAS Number 51752-67-1

Molecular Formula C7H4CIN3

Molecular Weight 165.58 g/mol

Canonical SMILES C1=CN=C2C(=C1)N=C(N=C2)Cl

Physicochemical Properties:

While extensive experimental data for the parent compound is limited, the following table
summarizes available and predicted properties.

Property Value Source
Melting Point 108-110 °C Experimental
Boiling Point 316.1+22.0 °C Predicted
Density 1.437+0.06 g/cm3 Predicted
pKa 2.37+0.30 Predicted
XLogP3 1.4 Computed
Hydrogen Bond Donor Count 0 Computed
Hydrogen Bond Acceptor

Count 3 Computed
Rotatable Bond Count 0 Computed

Spectroscopic Data (Predicted)

Detailed experimental spectra for 4-Chloropyrido[3,4-d]pyrimidine are not readily available in
the public domain. The following data is predicted based on the analysis of its chemical
structure and spectroscopic data of closely related derivatives found in the literature.
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1H NMR Spectrum (Predicted in CDCls, 400 MHz):

Chemical Shift (6, ppm) Multiplicity Assignment
~9.1 S H-2
~8.8 d H-5
~7.8 d H-7
~7.6 dd H-8

13C NMR Spectrum (Predicted in CDClIs, 100 MHz):

Chemical Shift (6, ppm) Assignment
~165 C-4

~160 C-2

~158 C-8a

~152 C-5

~135 C-7

~120 C-4a

~118 C-8

Mass Spectrum (El, Predicted):

The electron ionization mass spectrum is expected to show a prominent molecular ion peak
(M*) at m/z 165, along with an isotopic peak (M+2) at m/z 167 with an intensity of
approximately one-third of the molecular ion peak, which is characteristic of a monochlorinated
compound. Fragmentation may involve the loss of a chlorine radical followed by the elimination
of HCN.

Infrared (IR) Spectrum (Predicted, KBr Pellet):
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Wavenumber (cm~?) Assignment
~3100-3000 C-H stretching (aromatic)
~1600-1450 C=C and C=N stretching (aromatic rings)
~1300-1000 C-N stretching
~850-750 C-Cl stretching
Synthesis

A plausible synthetic route to 4-Chloropyrido[3,4-d]pyrimidine involves the construction of
the pyrido[3,4-d]pyrimidin-4-one core followed by chlorination.

Experimental Protocols
Step 1: Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-one

This step involves the cyclization of 3-aminopyridine-4-carboxamide with a suitable one-carbon
source, such as formic acid or formamide.

o Materials: 3-aminopyridine-4-carboxamide, Formic acid (or Formamide), Dowtherm A (or
other high-boiling solvent).

e Procedure:

o A mixture of 3-aminopyridine-4-carboxamide (1 equivalent) and an excess of formic acid
(or formamide) is heated at reflux in a high-boiling solvent such as Dowtherm A.

o The reaction progress is monitored by Thin Layer Chromatography (TLC).

o Upon completion, the reaction mixture is cooled to room temperature, and the precipitated
product is collected by filtration.

o The crude product is washed with a suitable solvent (e.g., ethanol or diethyl ether) to

remove impurities.

o The product can be further purified by recrystallization.
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Step 2: Synthesis of 4-Chloropyrido[3,4-d]pyrimidine

This step involves the chlorination of the hydroxyl group of the pyrido[3,4-d]pyrimidin-4(3H)-

one.

o Materials: Pyrido[3,4-d]pyrimidin-4(3H)-one, Phosphorus oxychloride (POCIs), N,N-
Dimethylaniline (optional, as a catalyst).

e Procedure:

o A mixture of Pyrido[3,4-d]pyrimidin-4(3H)-one (1 equivalent) and an excess of phosphorus

oxychloride (POCIs) is heated at reflux. A catalytic amount of N,N-dimethylaniline can be

added to facilitate the reaction.

o The reaction is monitored by TLC until the starting material is consumed.

o After completion, the excess POCIs is removed under reduced pressure.

o The residue is carefully poured onto crushed ice with stirring.

o The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium

hydroxide) to precipitate the product.

o The solid product is collected by filtration, washed with water, and dried.

o Further purification can be achieved by column chromatography on silica gel.

Synthetic Workflow Diagram

Starting Material

3-aminopyridine-4-carboxamide

Step 1: Cyclization

Formic Acid / Heat _

Pyrido[3,4-d]pyrimidin-4(3H)-one

Step 2: Chlorination

POCI3 / Heat
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4-Chloropyrido[3,4-d]pyrimidine

Synthetic route to 4-Chloropyrido[3,4-d]pyrimidine.
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Biological Activity and Signaling Pathways

While 4-Chloropyrido[3,4-d]pyrimidine itself is primarily utilized as a key intermediate in the
synthesis of more complex molecules, the pyrido[3,4-d]pyrimidine scaffold is a recognized
pharmacophore with significant biological activities. Notably, derivatives of this scaffold have
been identified as potent inhibitors of Monopolar Spindle 1 (Mps1) kinase.[1][2]

Mps1 is a crucial serine/threonine kinase that plays a vital role in the spindle assembly
checkpoint (SAC), a major cell cycle control mechanism that ensures proper chromosome
segregation during mitosis.[1][2] Upregulation of Mps1 has been observed in various cancers,

making it an attractive target for cancer therapy.[1][2]

Mps1 Kinase Inhibition Signaling Pathway

Inhibition of Mps1 by pyrido[3,4-d]pyrimidine derivatives disrupts the spindle assembly
checkpoint, leading to mitotic errors and ultimately inducing apoptosis in cancer cells.
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Inhibition of Mps1 by pyrido[3,4-d]pyrimidine derivatives.

Conclusion

4-Chloropyrido[3,4-d]pyrimidine serves as a valuable building block for the synthesis of a

variety of substituted pyrido[3,4-d]pyrimidine derivatives. The core scaffold is of significant

interest in medicinal chemistry due to its demonstrated potential in targeting key cellular

pathways, such as the Mps1 kinase-mediated spindle assembly checkpoint. Further research
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into the synthesis and biological evaluation of novel derivatives based on this core structure
holds promise for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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